REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:4])=O.N1CCCC1.[OH:10][C:11]1[CH:16]=[C:15]([C:17]([F:20])([F:19])[F:18])[CH:14]=[CH:13][C:12]=1[C:21](=[O:23])[CH3:22]>CO>[CH3:1][C:2]1([CH3:4])[CH2:22][C:21](=[O:23])[C:12]2[C:11](=[CH:16][C:15]([C:17]([F:18])([F:19])[F:20])=[CH:14][CH:13]=2)[O:10]1
|
Name
|
|
Quantity
|
3.56 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
8.02 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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OC1=C(C=CC(=C1)C(F)(F)F)C(C)=O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at ambient temperature for 14 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
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ADDITION
|
Details
|
diluted with EtOAc (300 mL)
|
Type
|
WASH
|
Details
|
washed with water (100 mL), 2N HCl (2×100 mL), water (50 mL), 2N NaOH (2×100 mL), water (50 mL), and brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (gradient elution, 0-20% EtOAc/hexanes)
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC2=CC(=CC=C2C(C1)=O)C(F)(F)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 36.6 mmol | |
AMOUNT: MASS | 8.93 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |